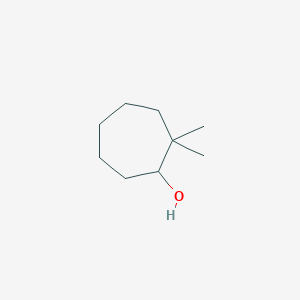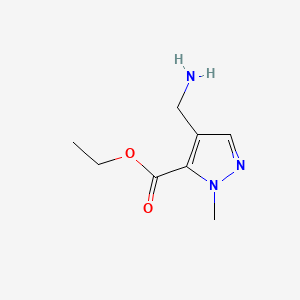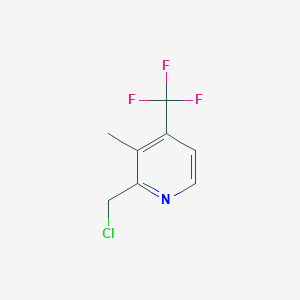
6-Bromo-3-iodoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-iodoquinolinone is a halogenated quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both bromine and iodine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoquinolinone typically involves the halogenation of quinolinone derivatives. One common method is the bromination of 3-iodoquinolinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better control over temperature, reaction time, and reagent addition .
化学反応の分析
Types of Reactions
6-Bromo-3-iodoquinolinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinolinone derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted quinolinones, biaryl compounds, and various quinolinone derivatives with different functional groups .
科学的研究の応用
6-Bromo-3-iodoquinolinone has several scientific research applications:
作用機序
The mechanism of action of 6-Bromo-3-iodoquinolinone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
6-Bromoquinolinone: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
3-Iodoquinolinone: Similar in structure but lacks the bromine atom, which may influence its chemical properties and applications.
6,8-Dibromoquinolinone: Contains two bromine atoms, which may enhance its reactivity in certain reactions.
Uniqueness
6-Bromo-3-iodoquinolinone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H5BrINO |
|---|---|
分子量 |
349.95 g/mol |
IUPAC名 |
6-bromo-3-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |
InChIキー |
OUKSOELIBODFSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)

![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

